molecular formula C11H16Cl2N2O2 B12327443 4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B12327443
M. Wt: 279.16 g/mol
InChI Key: DGQLOPMGCQRXTK-UHFFFAOYSA-N
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Description

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and pyridine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and reduction.

    Introduction of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced via nucleophilic substitution or other suitable methods.

    Final Steps: The final steps involve the purification and conversion of the compound into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential pharmacological activities, particularly due to the pyrrolidine and pyridine moieties which are known to exhibit various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including 4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, possess significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain pyrrolidine derivatives exhibited IC50 values in the low micromolar range against different cancer cell lines, suggesting their potential as lead compounds for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrolidine derivatives have been reported to show significant inhibition against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the pyridine ring can enhance the antimicrobial efficacy of these compounds, making them suitable candidates for developing new antibiotics .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase. These findings suggest that this compound could be explored for therapeutic applications in cognitive disorders .

Case Studies

Several case studies highlight the diverse applications of this compound:

Case Study 1: Anticancer Screening

A study involving a series of pyrrolidine derivatives showed that modifications on the pyridine ring led to enhanced anticancer activity against breast cancer cells. The lead compound from this series demonstrated a significant reduction in tumor growth in vivo models, indicating its potential for clinical development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a library of pyrrolidine derivatives and screened them against common bacterial strains. The results revealed that several compounds exhibited strong antibacterial activity, with one derivative achieving an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific chiral configuration and the presence of the pyridin-4-ylmethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, also known by its CAS number 1049754-26-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, specifically focusing on its antibacterial and antifungal activities, as well as its structural characteristics that contribute to these effects.

The compound has the following chemical properties:

  • Molecular Formula: C11_{11}H16_{16}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight: 279.16 g/mol
  • CAS Number: 1049754-26-8
  • Purity: Typically specified for research purposes.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. In a study evaluating various pyrrolidine derivatives, including this compound, it was found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:
A comparative analysis of MIC values for several pyrrolidine derivatives demonstrated the following:

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025Staphylococcus aureus, Escherichia coli
Other Pyrrolidine DerivativesVariesVarious strains

The compound showed complete bactericidal activity against Staphylococcus aureus and Escherichia coli within 8 hours of exposure .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. In vitro tests revealed that it was effective against several fungal strains, with MIC values indicating moderate to strong efficacy.

Antifungal Activity Results:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results suggest that the compound may be useful in developing antifungal treatments .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural components. The presence of specific substituents on the pyridine and pyrrolidine rings can enhance or diminish their antimicrobial properties. For example:

  • Electron-donating groups tend to increase antibacterial activity.
  • Halogen substitutions have been shown to significantly affect the bioactivity of related compounds .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various pyrrolidine derivatives, including the target compound. The results indicated a correlation between structural modifications and enhanced bioactivity.
  • Comparative Analysis with Known Antibiotics : In another study, the compound was compared with established antibiotics like ciprofloxacin and isoniazid, revealing competitive efficacy against selected bacterial strains .

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8;;/h1-4,9-10,13H,5-7H2,(H,14,15);2*1H

InChI Key

DGQLOPMGCQRXTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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